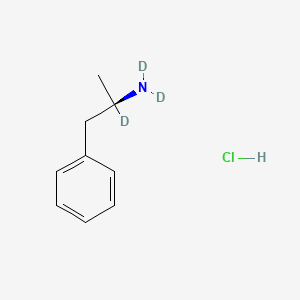
(R)-1-Phenylpropan-2-d-2-amine-d2 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Phenylpropan-2-d-2-amine-d2 hydrochloride is a deuterated analog of phenylpropanamine, a compound known for its applications in various fields of chemistry and pharmacology. The presence of deuterium atoms in the structure enhances its stability and provides unique properties that are valuable in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylpropan-2-d-2-amine-d2 hydrochloride typically involves the deuteration of phenylpropanamine. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Phenylpropan-2-d-2-amine-d2 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Regeneration of the parent amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-Phenylpropan-2-d-2-amine-d2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in drug development.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and as a tracer in environmental studies.
Wirkmechanismus
The mechanism of action of ®-1-Phenylpropan-2-d-2-amine-d2 hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into enzyme kinetics and drug metabolism. The compound may also interact with neurotransmitter receptors, affecting their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpropanamine: The non-deuterated analog with similar chemical properties but different stability and metabolic profiles.
Deuterated Amphetamines: Compounds with similar deuterium incorporation used in pharmacological studies.
Uniqueness
®-1-Phenylpropan-2-d-2-amine-d2 hydrochloride is unique due to its specific deuterium labeling, which provides enhanced stability and distinct metabolic characteristics. This makes it valuable in studies requiring precise tracking of metabolic processes and in the development of deuterated drugs with improved pharmacokinetic properties.
Eigenschaften
Molekularformel |
C9H14ClN |
|---|---|
Molekulargewicht |
174.68 g/mol |
IUPAC-Name |
(2R)-N,N,2-trideuterio-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m1./s1/i8D;/hD2 |
InChI-Schlüssel |
SEVKYLYIYIKRSW-UTLNSFSNSA-N |
Isomerische SMILES |
[2H][C@@](C)(CC1=CC=CC=C1)N([2H])[2H].Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















